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Cat. No.: B1210634

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the
photocatalytic activation of diazenes, a powerful strategy for C-C, C-N, and C-H bond
formation in organic synthesis. This mild and efficient methodology has broad applications,
including the late-stage functionalization of complex molecules and the synthesis of valuable
building blocks.

Introduction

The photocatalytic activation of diazenes has emerged as a versatile tool in modern organic
synthesis. This approach utilizes visible light to promote the extrusion of nitrogen from diazene
intermediates, generating reactive radical species that can participate in a variety of bond-
forming reactions.[1] A key advantage of this method is its mild reaction conditions, which
tolerate a wide range of functional groups, making it particularly suitable for the late-stage
modification of complex molecules and drug candidates.[1][2]

The overall process typically involves two main stages: the in situ formation of a diazene from
a primary amine and a suitable activating agent, followed by photocatalytic denitrogenation to
generate carbon-centered radicals that can then undergo the desired bond formation.[1][2]

Reaction Mechanisms and Pathways
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The photocatalytic activation of diazenes can proceed through different mechanisms, primarily
involving energy transfer from an excited-state photocatalyst to the diazene.

C(sp?)-C(sp?) Bond Formation via Denitrogenation

A common application is the cross-coupling of primary amines to form C(sp?3)—C(sp3) bonds.[1]
[2] The reaction is initiated by the in situ generation of a 1,2-dialkyldiazene from the
corresponding primary amine using an O-nosylhydroxylamine reagent.[1][2] Upon irradiation
with visible light, the photocatalyst (typically an iridium complex) absorbs a photon and is
excited to a higher energy state.[1] This excited photocatalyst then transfers its energy to the
diazene, promoting it to an excited triplet state. This excited diazene readily extrudes
molecular nitrogen (N2), a thermodynamically favorable process, to generate two carbon-
centered radicals. These radicals, confined within a solvent cage, can then recombine to form
the desired C-C bond.[1]
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Figure 1. Mechanism of photocatalytic C(sp3)—C(sp?) cross-coupling of amines.

Quantitative Data
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The following tables summarize representative quantitative data for the photocatalytic
activation of diazenes in various transformations.

Photocatalytic C(sp?*)-C(sp?) Cross-Coupling of Primary
Amines

This reaction demonstrates broad substrate scope and good to excellent yields for the
formation of C-C bonds from readily available primary amines.

Amine . Diastereomeri
Entry Product Yield (%) .
Substrate ¢ Ratio (dr)
1,2-
1 Benzylamine ) 85 -
Diphenylethane
tert-Butyl Dimerized
2 _ 95 -
glycinate product
Leucine p- Dimerized
3 : . 91 -
nitroanilide product
(1R,2R)-1- Dimerized
4 85 >20:1

Aminoindan-2-ol product

Threonine benzyl  Dimerized

5 75 >20:1
ester product
] ) Dimerized
6 Fingolimod 72 -
product
o Dimerized
7 Oseltamivir 65 -
product
o Dimerized
8 Saxagliptin 58 1:1
product

Reaction Conditions: Amine (1.0 equiv), O-(4-nitrobenzenesulfonyl)hydroxylamine (1.0 equiv),
2,6-lutidine (2.0 equiv) in dry MeCN at room temperature for 12 h, followed by addition of
[Ir(dFCFsppy)2(dtbbpy)]PFs (2 mol%) and irradiation with blue LEDs for 24 h.[1]
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Photoredox-Catalyzed Synthesis of Alkylaryldiazenes

This method allows for the synthesis of unsymmetrical diazenes through the coupling of alkyl

radicals with diazonium salts.

Alkyl Radical Arvl
r
Entry Precursor -y . Product Yield (%)
Diazonium Salt
(DHP)
4- N'-Boc-4-methyl-
N-Boc-4-methyl-
Methoxybenzene  N-(4-
1 1,4- . _ 76
) o diazonium methoxyphenyl)d
dihydropyridine )
tetrafluoroborate iazene
4- N'-Boc-4-ethyl-N-
N-Boc-4-ethyl- )
Bromobenzenedi  (4-
2 1,4- ) _ 68
) o azonium bromophenyl)dia
dihydropyridine
tetrafluoroborate zene
4- N'-Boc-4-
N-Boc-4- _ _ _
) Nitrobenzenedia isopropyl-N-(4-
3 isopropyl-1,4- ) ) ) 71
) o zonium nitrophenyl)diaze
dihydropyridine
tetrafluoroborate ne
N-Boc-4-benzyl- Benzenediazoniu
N'-Boc-4-benzyl-
4 1,4- m _ 65
) o N-phenyldiazene
dihydropyridine tetrafluoroborate

Reaction Conditions: Dihydropyridine (0.2 mmol), aryl diazonium salt (0.3 mmol), Ru(bpy)sClz
(2 mol%), Na=COs (0.4 mmol) in acetonitrile (2 mL) under irradiation with a 23 W blue LED

lamp at room temperature for 12 h.

Experimental Protocols
Protocol 1: General Procedure for Photocatalytic C(sp3)-
C(sp?) Cross-Coupling of Primary Amines

This protocol is adapted from the work of Lambert and coworkers.[1]
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Materials:

Primary amine (0.2 mmol, 1.0 equiv)

e O-(4-nitrobenzenesulfonyl)hydroxylamine (ONHA) (0.2 mmol, 1.0 equiv)
e 2,6-Lutidine (0.4 mmol, 2.0 equiv)

e Anhydrous acetonitrile (MeCN) (2.0 mL)

o [Ir(dFCF3ppy)z(dtbbpy)]PFe (0.004 mmol, 2 mol%)

» Nitrogen or Argon source

o Schlenk tube or vial with a magnetic stir bar

e Blue LED light source

Procedure:

e To a Schlenk tube or vial containing a magnetic stir bar, add the primary amine (0.2 mmol),
O-(4-nitrobenzenesulfonyl)hydroxylamine (0.2 mmol), and 2,6-lutidine (0.4 mmol).

e Add anhydrous acetonitrile (2.0 mL) to the vial.

o Seal the vial and stir the mixture at room temperature under an air atmosphere for 12 hours
to allow for the in situ formation of the diazene.

o After 12 hours, add the photocatalyst [Irf(dFCFsppy)z(dtbbpy)]PFs (0.004 mmol) to the
reaction mixture.

o Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

» Place the reaction vial approximately 5-10 cm from a blue LED light source and stir at room
temperature for 24 hours.

e Upon completion of the reaction (monitored by TLC or LC-MS), concentrate the reaction
mixture under reduced pressure.
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» Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system to afford the desired C-C coupled product.

Step 1: Diazene Formation Step 2: Photocatalysis

Step 3: Workup & Purification
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Figure 2. Experimental workflow for photocatalytic C(sp®)—C(sp?) cross-coupling.

Protocol 2: Synthesis of O-(4-

nhitrobenzenesulfonyl)hydroxylamine (ONHA)

This reagent is a key component for the in situ formation of diazenes.

Materials:

N-Hydroxyphthalimide (1.0 equiv)

e Potassium carbonate (K2COs) (1.5 equiv)
 4-Nitrobenzenesulfonyl chloride (1.1 equiv)
e Acetone

e Hydrazine monohydrate (4.0 equiv)

e Dichloromethane (DCM)

e Hydrochloric acid (HCI)

Procedure:

Part A: Synthesis of N-(4-nitrobenzenesulfonyloxy)phthalimide
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Dissolve N-hydroxyphthalimide in acetone.
Add potassium carbonate to the solution and stir.
Slowly add a solution of 4-nitrobenzenesulfonyl chloride in acetone.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).

Filter the reaction mixture and concentrate the filtrate to obtain the crude product.

Recrystallize the crude product from a suitable solvent system to yield pure N-(4-
nitrobenzenesulfonyloxy)phthalimide.

Part B: Synthesis of O-(4-nitrobenzenesulfonyl)hydroxylamine

Suspend N-(4-nitrobenzenesulfonyloxy)phthalimide in dichloromethane.
Cool the suspension in an ice bath.

Slowly add hydrazine monohydrate to the suspension.

Stir the reaction mixture at O °C for the specified time.

Filter the solid by-product and wash with dichloromethane.

Wash the combined organic layers with dilute HCI and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain O-(4-nitrobenzenesulfonyl)hydroxylamine.

Applications in Drug Discovery and Total Synthesis

The mild conditions and high functional group tolerance of photocatalytic diazene activation
make it a valuable tool in drug discovery and the total synthesis of natural products.

o Late-Stage Functionalization: This methodology has been successfully applied to the late-
stage modification of several drug molecules, including fingolimod, oseltamivir, and
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saxagliptin, demonstrating its utility in generating analogues for structure-activity relationship
(SAR) studies.[1]

» Natural Product Synthesis: The formation of C-C bonds via photocatalytic denitrogenation
has been employed in the synthesis of complex natural products. The ability to forge
challenging bonds under mild conditions allows for more convergent and efficient synthetic
routes.[1]
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Figure 3. Applications of photocatalytic diazene activation.

Safety and Handling
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e Photocatalysts: Iridium and ruthenium-based photocatalysts are commonly used. Handle
these compounds with appropriate personal protective equipment (PPE), including gloves
and safety glasses.

» Reagents:O-Nosylhydroxylamines and diazonium salts can be energetic compounds. Handle
with care and avoid exposure to heat, shock, or friction.

e Solvents: Use anhydrous solvents when specified, as moisture can quench the reaction.

o Light Source: Blue LEDs are typically used as the light source. Avoid direct eye exposure to
the high-intensity light.

These application notes and protocols provide a starting point for researchers interested in
utilizing the photocatalytic activation of diazenes in their synthetic endeavors. The versatility
and mildness of this methodology offer significant advantages for the construction of complex
organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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